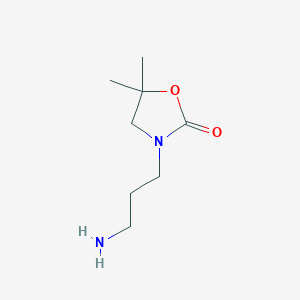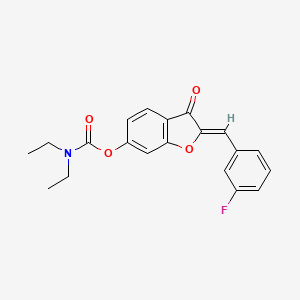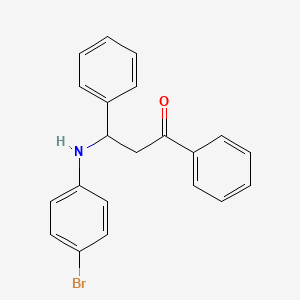
3-(2,4-dimethylthiazol-5-yl)-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related compounds typically involves multi-step chemical reactions, starting from basic precursors to the final complex molecules. A common method for synthesizing such compounds includes the condensation of semicarbazide with different ketones or aldehydes, followed by cyclization and further functional group modifications. The synthesis processes aim to introduce specific functional groups at designated positions on the core structure, thereby altering the compound's chemical reactivity and properties (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray diffraction studies, revealing intricate details about their crystal packing, hydrogen bonding, and other intermolecular interactions. Hirshfeld surface analysis and density functional theory (DFT) calculations provide deep insights into the electrostatic energy contributions and the stabilization effects of π-interactions within the crystal structure. These studies are crucial for understanding the spatial arrangement and the electronic environment of the molecules, which directly influence their reactivity and interactions with other molecules (Prabhuswamy et al., 2016).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- A study focused on analogs of pyrazole-5-one derivatives, including compounds with a thiazole nucleus, showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds also exhibited cytotoxic activity at non-cytotoxic concentrations (Palkar et al., 2017).
Biological Evaluation for Drug Chemistry
- Synthesized N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which are derived from a non-steroidal anti-inflammatory drug, showed potential biological applications. These compounds were screened for their inhibitory potential against various human recombinant alkaline phosphatases and human and rat ecto-5′-nucleotidases (Saeed et al., 2015).
Cannabinoid Receptor Affinity
- Research on 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides, which are structurally similar, revealed insights into cannabinoid hCB1 and hCB2 receptor affinity. Specific substituents on the pyrazole nucleus influenced selectivity for these receptors (Silvestri et al., 2008).
DNA Binding and Cytotoxicity Studies
- A series of bis-pyrazoles synthesized from 3,5-dimethyl pyrazole were studied for their DNA binding properties and in-vitro cytotoxicity against various cancer cell lines. These compounds showed potential as lead molecules in cancer research (Reddy et al., 2017).
Crystal Structure Analysis
- Studies involving the crystal structure of similar pyrazole derivatives provided insights into molecular interactions and stability, which are crucial for drug design and development (Prabhuswamy et al., 2016).
Antitumor Activity
- Pyrimidiopyrazole derivatives were synthesized and demonstrated significant in vitro antitumor activity, highlighting their potential in cancer therapy (Fahim et al., 2019).
Antiallergic Activities
- A study on 2-alkyl-3,4-dimethylfuro[2,3-c]pyrazole-5-carboxamides revealed their potential antiallergic activities. This highlights the therapeutic potential of pyrazole derivatives in treating allergies (Huang et al., 1994).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,4-dimethylthiazol-5-yl)-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide' involves the reaction of 2,4-dimethylthiazole, 3-phenylpropylamine, ethyl acetoacetate, and hydrazine hydrate to form the intermediate compound, which is then reacted with acetic anhydride and ammonium acetate to yield the final product.", "Starting Materials": [ "2,4-dimethylthiazole", "3-phenylpropylamine", "ethyl acetoacetate", "hydrazine hydrate", "acetic anhydride", "ammonium acetate" ], "Reaction": [ "Step 1: 2,4-dimethylthiazole is reacted with ethyl acetoacetate and hydrazine hydrate in ethanol to form the intermediate compound, 3-(2,4-dimethylthiazol-5-yl)-N-(3-phenylpropyl)hydrazine.", "Step 2: The intermediate compound is then reacted with acetic anhydride and ammonium acetate in acetic acid to yield the final product, 3-(2,4-dimethylthiazol-5-yl)-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide." ] } | |
CAS-Nummer |
1187634-36-1 |
Produktname |
3-(2,4-dimethylthiazol-5-yl)-N-(3-phenylpropyl)-1H-pyrazole-5-carboxamide |
Molekularformel |
C18H20N4OS |
Molekulargewicht |
340.45 |
IUPAC-Name |
5-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H20N4OS/c1-12-17(24-13(2)20-12)15-11-16(22-21-15)18(23)19-10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,19,23)(H,21,22) |
InChI-Schlüssel |
STRAKIRRNVFMFT-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)NCCCC3=CC=CC=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497041.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2497046.png)

![1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2497051.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenoxyacetamide](/img/structure/B2497053.png)
![1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2497054.png)

![N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2497058.png)

![(NE)-N-spiro[2.5]octan-7-ylidenehydroxylamine](/img/structure/B2497062.png)
![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine](/img/structure/B2497063.png)
![4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2497064.png)